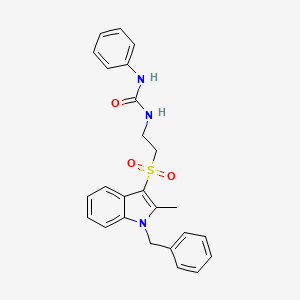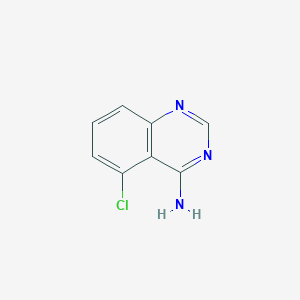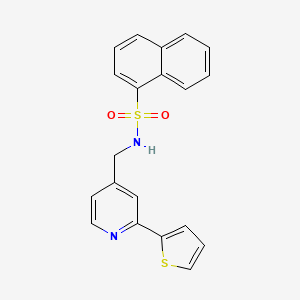
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridine-Thiophene Intermediate
Starting Materials: 2-bromothiophene and 4-bromopyridine.
Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a boronic acid derivative to form the 2-(thiophen-2-yl)pyridine intermediate.
Conditions: The reaction is typically carried out in a solvent such as toluene or ethanol, under an inert atmosphere, at temperatures ranging from 80-100°C.
-
Sulfonamide Formation
Starting Materials: The intermediate from the previous step and naphthalene-1-sulfonyl chloride.
Reaction: A nucleophilic substitution reaction where the amine group of the intermediate reacts with the sulfonyl chloride.
Conditions: This reaction is usually performed in the presence of a base such as triethylamine, at room temperature, in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at varying temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) at low temperatures.
Products: Reduction can convert sulfonamides to amines or other reduced forms.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is used as a ligand in coordination chemistry, forming complexes with metals that can be studied for their catalytic properties.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases.
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system which allows for efficient charge transport.
Mechanism of Action
The mechanism by which N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic and heterocyclic components can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the pyridine-thiophene moiety, making it less versatile in terms of biological activity.
2-(Thiophen-2-yl)pyridine: Does not have the sulfonamide group, which is crucial for certain biological interactions.
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of sulfonamides but lacks the complex structure of the target compound.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of a sulfonamide group with a heterocyclic pyridine-thiophene moiety, providing a versatile scaffold for various applications in chemistry, biology, and materials science.
This compound’s distinct structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-26(24,20-9-3-6-16-5-1-2-7-17(16)20)22-14-15-10-11-21-18(13-15)19-8-4-12-25-19/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCVKUJDUKCBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
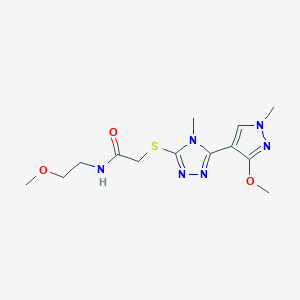
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
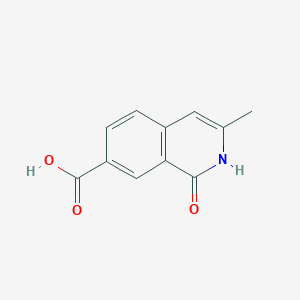
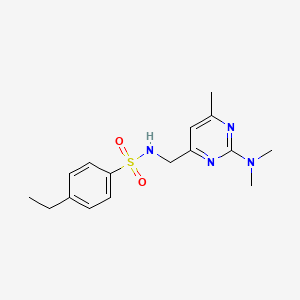
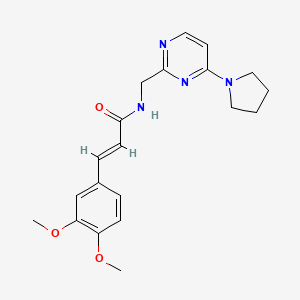
![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)
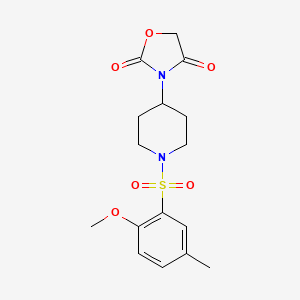
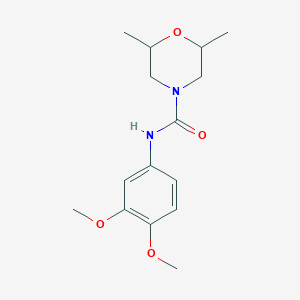
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)
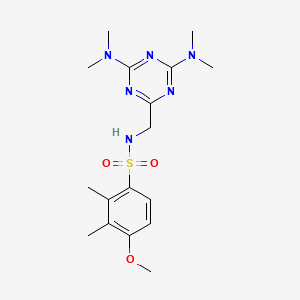
![3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B2685297.png)
